molecular formula C9H8ClN3O3 B1405258 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride CAS No. 1820666-53-2

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride

Cat. No.: B1405258
CAS No.: 1820666-53-2
M. Wt: 241.63 g/mol
InChI Key: XHRSJFRTJZSNQL-UHFFFAOYSA-N
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Description

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrido[2,3-d]pyrimidine core, makes it a valuable target for synthetic chemists.

Biochemical Analysis

Biochemical Properties

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and mTOR kinase . The interaction with DHFR inhibits the enzyme’s activity, leading to a decrease in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . Additionally, the compound’s interaction with mTOR kinase inhibits cell growth and proliferation by blocking the mTOR signaling pathway .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts DNA synthesis and repair, ultimately leading to cell death . The compound also inhibits mTOR kinase by binding to its active site, blocking the mTOR signaling pathway and preventing cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cell growth and proliferation without causing significant toxicity . At high doses, the compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and mTOR kinase, affecting metabolic flux and metabolite levels . The compound’s inhibition of DHFR disrupts the folate cycle, leading to a decrease in tetrahydrofolate levels and affecting DNA synthesis and repair . Additionally, the inhibition of mTOR kinase affects cellular metabolism by blocking the mTOR signaling pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations enhance the compound’s ability to interact with its target enzymes and proteins, increasing its efficacy .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine compounds.

Scientific Research Applications

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: Its properties make it useful in the development of new materials with specific characteristics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRSJFRTJZSNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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